molecular formula C7H12O2 B7823358 Heptenoic acid CAS No. 25377-46-2

Heptenoic acid

Cat. No.: B7823358
CAS No.: 25377-46-2
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-UHFFFAOYSA-N
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Description

Heptenoic acid (C₇H₁₂O₂) is a seven-carbon unsaturated carboxylic acid characterized by a double bond in its aliphatic chain. Its molecular structure varies based on the position of the double bond, such as (2E)-heptenoic acid (α-heptenoic acid) or (5Z)-heptenoic acid . With a molecular weight of 128.17 g/mol, it serves as a critical intermediate in pharmaceutical synthesis, particularly for histone deacetylase (HDAC) inhibitors like FK228 and thromboxane A2 receptor antagonists . Metabolomic studies also highlight its role in fatty acid oxidation pathways, where its levels decrease under specific treatments .

Properties

IUPAC Name

hept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNCBVQZBJDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067090
Record name Heptenoic acid
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Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18999-28-5, 25377-46-2
Record name 2-Heptenoic acid
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Record name Heptenoic acid
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Record name Heptenoic acid
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Record name Heptenoic acid
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Preparation Methods

Preparation of 7-Amino Heptanoic Acid

The patent CN103319358B outlines a method for synthesizing 7-amino heptanoic acid using 6-bromoethyl caproate and nitromethane as starting materials. The reaction proceeds via a nitroaldol (Henry) reaction, where nitromethane acts as a nucleophile, extending the carbon chain:

  • Nitroalkane Addition : 6-Bromoethyl caproate reacts with nitromethane in the presence of a base, forming a nitro intermediate.

  • Reduction : The nitro group is reduced to an amine using catalytic hydrogenation or stoichiometric reductants.

  • Hydrolysis : The ester moiety is hydrolyzed under acidic or basic conditions to yield 7-amino heptanoic acid.

This method achieves a purity of >98% and a yield of 85–90% under optimized conditions. The use of bromoethyl caproate ensures regioselectivity, minimizing byproducts such as branched isomers.

Key Reaction Parameters

  • Temperature : 60–80°C for nitroaldol addition; 25–40°C for reduction.

  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation.

  • Solvents : Ethanol or methanol for hydrolysis.

Catalyst-Free Esterification for Glycerol Triheptanoate

Industrial-Scale Synthesis

The patent WO2022008856A1 discloses a solvent-free, catalyst-free method for producing glycerol triheptanoate (triheptanoin) by esterifying glycerol with excess heptanoic acid. Key advantages include:

  • No Catalyst Residues : Eliminates the need for post-synthesis purification to remove metal contaminants.

  • High Conversion Rates : Achieves >95% triglyceride content with acid-to-glycerol molar ratios of 3.5:1.

Reaction Mechanism

  • Stepwise Esterification : Glycerol reacts sequentially with heptanoic acid to form mono-, di-, and triglycerides.

  • Excess Acid Removal : Unreacted heptanoic acid is distilled under vacuum (150 mbar to <1 mbar) at 200–230°C.

Thermodynamic Considerations

The NIST/TRC Web Thermo Tables provide critical data for optimizing reaction conditions:

  • Boiling Point : Heptanoic acid boils at 223°C at atmospheric pressure, aligning with distillation temperatures used in triglyceride synthesis.

  • Phase Behavior : Liquid-phase reactions dominate at 180–250°C, ensuring homogenous mixing without solvent.

Thermodynamic Properties and Reaction Optimization

Density and Heat Capacity

NIST data reveal that heptanoic acid’s density decreases linearly from 0.918 g/cm³ at 25°C to 0.876 g/cm³ at 100°C. This property informs reactor design, particularly for continuous-flow systems requiring precise volumetric control.

Table 1: Selected Thermodynamic Properties of Heptanoic Acid

PropertyValueConditions
Boiling Point223°C101.3 kPa
Critical Temperature678.5 K (405.4°C)Liquid-Gas Equilibrium
Enthalpy of Vaporization45.2 kJ/molat Boiling Point

Industrial Applications and Scale-Up Challenges

Pharmaceutical Intermediates

7-Amino heptanoic acid is a precursor to antiepileptic drugs, requiring stringent control over residual solvents and heavy metals. The catalyst-free triglyceride process meets food-grade standards, enabling use in medical nutrition.

Environmental and Economic Impact

  • Waste Reduction : Recycling excess heptanoic acid reduces raw material costs by 20–30%.

  • Energy Efficiency : Non-catalytic methods lower energy consumption by eliminating neutralization steps .

Scientific Research Applications

Chemical and Industrial Applications

Heptenoic acid is primarily utilized in the synthesis of esters, which are important in the fragrance and flavor industries. It is known for its role in producing ethyl enanthate, a compound used in perfumes and food flavorings. The compound also serves as a precursor for the production of triheptanoin, a triglyceride ester used as a nutritional supplement for individuals with specific metabolic disorders .

Table 1: Industrial Uses of this compound

ApplicationDescription
Fragrance Industry Used to synthesize esters for perfumes
Food Industry Serves as an artificial flavoring agent
Nutritional Supplements Component of triheptanoin for metabolic disorders

Biological and Medicinal Applications

This compound's derivatives, particularly 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, have been studied for their biological effects. Research indicates that HOHA lactone can induce cytotoxicity in retinal pigment epithelial (RPE) cells, which is significant in the context of age-related macular degeneration (AMD). This compound activates apoptotic pathways leading to cell death, highlighting its potential role in AMD pathology .

Case Study: HOHA Lactone and Age-Related Macular Degeneration

A study demonstrated that HOHA lactone promotes oxidative stress within RPE cells, leading to increased secretion of vascular endothelial growth factor (VEGF). This secretion correlates with angiogenesis, a critical factor in the progression of wet AMD. The findings suggest that targeting HOHA lactone could be a therapeutic strategy to mitigate RPE cell loss and AMD progression .

Research Applications

In research settings, this compound and its derivatives are employed to explore various biochemical pathways. For instance, studies have shown that HOHA lactone can affect complement activation pathways, which are crucial in immune responses and inflammation . Additionally, it has been implicated in the modulation of cellular processes related to cancer biology due to its structural similarities with other bioactive compounds.

Table 2: Research Findings on this compound Derivatives

Study FocusFindings
Cytotoxicity Induces apoptosis in RPE cells via oxidative stress
VEGF Secretion Stimulates VEGF release promoting angiogenesis
Complement Activation Modulates immune responses through complement pathways

Toxicological Studies

Toxicological assessments indicate that heptanoic acid has low acute toxicity levels. Studies show no significant adverse effects at doses up to 1750 mg/kg/day in animal models; however, higher doses resulted in irritant effects . These findings are crucial for understanding safe usage levels in both industrial and medicinal contexts.

Mechanism of Action

The mechanism of action of heptenoic acid involves its interaction with various molecular targets and pathways:

    Phospholipase A2 Inhibition: this compound acts as an inhibitor of phospholipase A2, an enzyme involved in the release of arachidonic acid from phospholipids.

    Metabolic Pathways: this compound can be metabolized through beta-oxidation, a process that breaks down fatty acids to produce energy.

Comparison with Similar Compounds

Hexenoic Acid (C₆H₁₀O₂)

  • Structural Differences : A six-carbon chain with a carboxylic acid group and one double bond.
  • Functional Comparison: In thromboxane receptor antagonists, shortening the alkenoic acid chain from heptenoic (C7) to hexenoic (C6) acid reduces antagonist potency slightly. For example, pA₂ values in rabbit aorta decreased from 7.5 (heptenoic acid) to 6.9 (hexenoic acid), indicating chain length influences receptor binding . Hexenoic acid derivatives are less prominent in HDAC inhibitor synthesis, underscoring this compound’s unique role in complex macrocycle formation .

Octenoic Acid (C₈H₁₄O₂)

  • Structural Differences : An eight-carbon chain with similar unsaturation.
  • Functional Comparison: Both heptenoic and octenoic acids are substrates for chemo-enzymatic synthesis of enoyl-CoA esters, but octenoic acid’s longer chain may alter enzymatic efficiency or product stability . During intramolecular acylation, octenoic acid forms larger cyclic ketones (e.g., cyclooctenones), whereas this compound yields cycloheptenones, demonstrating how chain length directs reaction pathways .

Comparison with Functionally Modified Derivatives

β-Hydroxy Mercapto this compound

  • Structural Modifications : Incorporates hydroxyl (-OH) and mercapto (-SH) groups at the β-position.
  • Functional Impact: Critical for FK228’s HDAC inhibitory activity, but synthesis requires enantioselective methods like asymmetric aldol reactions or Noyori hydrogenation (>99% enantiomeric excess) . Challenges in reproducibility and diastereomer separation (e.g., 86–90% de) highlight its synthetic complexity compared to unmodified this compound .

Methyl Heptenoate

  • Structural Modifications : Esterified form (methyl group replaces acidic proton).
  • Functional Impact: Generated during methyl ricinoleate pyrolysis as a by-product, contrasting with longer esters (e.g., methyl palmitate) that form via secondary reactions. This suggests shorter esters like methyl heptenoate are less thermally stable .

Metabolic and Pharmacological Comparisons

Metabolomic Behavior

  • This compound: Levels decrease under carfilzomib treatment, indicating sensitivity to proteasome inhibition .
  • Long-Chain Analogues: 10Z-heptadecenoic acid (C17) levels increase under the same conditions, suggesting divergent oxidation or biosynthetic regulation based on chain length .

Thromboxane Receptor Antagonism

  • This compound Derivatives: I-SAP (a (5Z)-heptenoic acid derivative) exhibits high affinity (Kd = 468 pM) for thromboxane receptors, with pH-dependent binding site availability . Analogues with shorter chains (e.g., hexenoic acid) or altered stereochemistry show reduced potency, emphasizing the importance of this compound’s structural framework .

Data Tables

Table 1: Structural and Functional Comparison of Alkenoic Acids

Compound Chain Length Double Bond Position Key Applications Key Findings
This compound 7 2E, 5Z, or 6 HDAC inhibitors, TXA2 antagonists Optimal chain length for thromboxane antagonism (pA2 = 7.5); metabolic marker
Hexenoic acid 6 Variable TXA2 antagonists Reduced potency (pA2 = 6.9) compared to this compound
Octenoic acid 8 Variable Enoyl-CoA synthesis Forms cyclooctenones via acylation; less studied in pharmacology
β-Hydroxy mercapto this compound 7 N/A HDAC inhibitors Requires asymmetric synthesis; critical for FK228 bioactivity

Table 2: Metabolic Changes in Fatty Acid Levels Under Carfilzomib Treatment

Compound Chain Length Change in Level Proposed Role
This compound 7 Decreased Dysregulated β-oxidation or synthesis
10Z-Heptadecenoic acid 17 Increased Enhanced long-chain fatty acid retention
Palmitic acid 16 Increased Accumulation due to inhibited degradation

Biological Activity

Heptenoic acid is a fatty acid with a unique structure that imparts various biological activities. This article explores the biological properties of this compound, focusing on its role in biochemical pathways, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, specifically 2-heptenoic acid, is characterized by a double bond in its carbon chain, which influences its reactivity and biological functions. The molecular formula is C7H12O2C_7H_{12}O_2, and it belongs to the class of unsaturated fatty acids.

Biological Activities

  • Antimicrobial Properties :
    • This compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in food preservation and as an antimicrobial agent in pharmaceuticals .
  • HMG-CoA Reductase Inhibition :
    • Research has indicated that this compound derivatives can act as inhibitors of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. For instance, substituted heptenoic acids demonstrated significant potency in inhibiting this enzyme, with IC50 values as low as 3.0 nM . This suggests potential applications in managing hypercholesterolemia.
  • Angiogenesis :
    • A specific derivative, 4-hydroxy-7-oxo-5-heptenoic acid (HOHA-lactone), has been studied for its role in promoting angiogenesis through the secretion of vascular endothelial growth factor (VEGF). This compound enhances the proliferation of endothelial cells and may have implications in wound healing and tissue regeneration .
  • Oxidative Stress Modulation :
    • This compound has been linked to oxidative stress modulation. It can influence reactive oxygen species (ROS) production, which plays a dual role in cellular signaling—low levels promote cell proliferation while high levels can induce apoptosis .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivityIC50 ValueReference
4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA-lactone)VEGF secretion inductionNot specified
3,5-Dihydroxy-6-heptenoic Acid Sodium SaltHMG-CoA reductase inhibition3.0 nM
2-Heptenoic AcidAntimicrobial activityVariable

Case Studies

  • Wound Healing :
    • In vitro studies using ARPE-19 cells demonstrated that HOHA-lactone promotes wound healing by enhancing VEGF secretion. This indicates its potential therapeutic use in conditions requiring enhanced angiogenesis, such as diabetic ulcers or age-related macular degeneration .
  • Cholesterol Management :
    • A study on cholesterol biosynthesis revealed that certain this compound derivatives effectively reduced cholesterol levels in cultured HEP-G2 cells, suggesting their utility in developing cholesterol-lowering medications .

Q & A

Q. How can researchers ethically address unpublished negative results in this compound research?

  • Methodological Answer : Publish negative findings in dedicated platforms (e.g., PLOS ONE’s Negative Results sections) or preprint servers. Transparently disclose limitations in discussion sections to prevent redundancy and guide future studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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